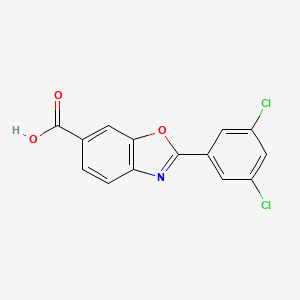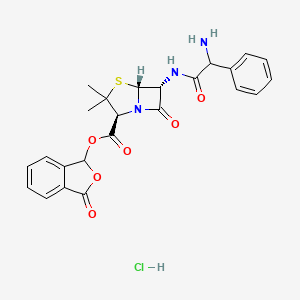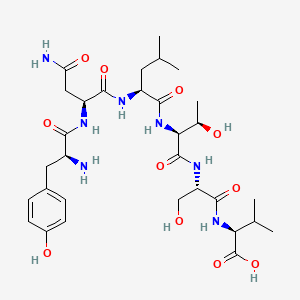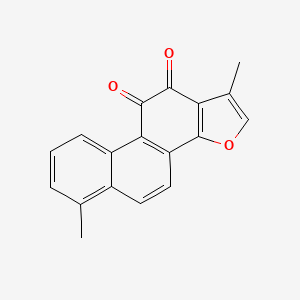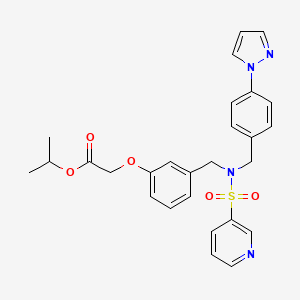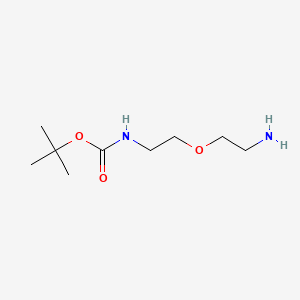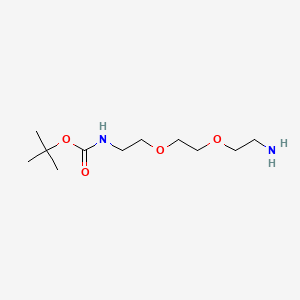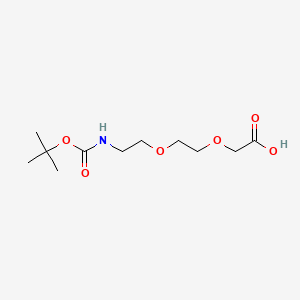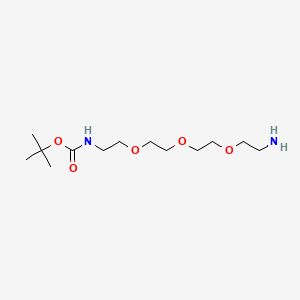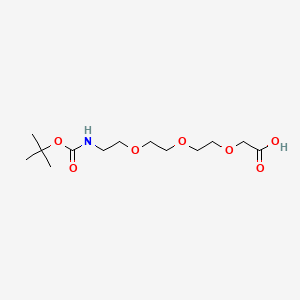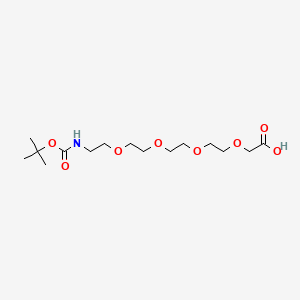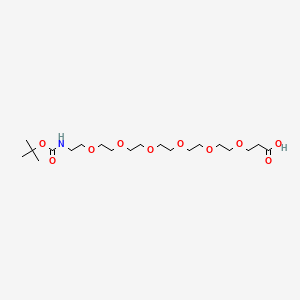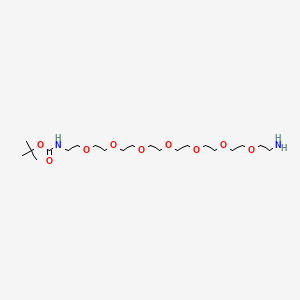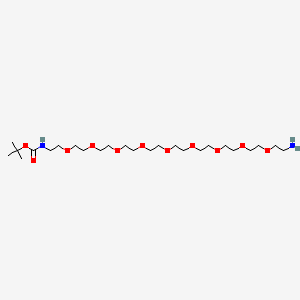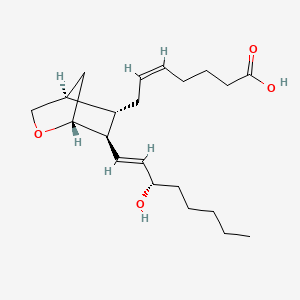
9,11-Methanoepoxy PGH2
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Vasoconstriction and Platelet Aggregation
- Scientific Field: Physiological Sciences
- Application Summary: U-46619 is a stable analogue of Thromboxane A2 (TXA2) and acts as a potent TXA2 (TP) agonist . It has been tested for its physiological properties, particularly its effects on vasoconstriction and platelet aggregation .
- Methods of Application: In the study, U-46619 was tested on coronary arteries for its vasoconstrictor activity and on platelets for its aggregatory activity . The concentrations used ranged from 29 pM to 5 µM .
- Results: U-46619 was found to be a potent coronary vasoconstrictor, stimulating coronary vascular smooth muscle at concentrations as low as 29 pM . At 1-5 µM, it also inhibited arachidonic-acid- and endoperoxide-induced aggregation of platelets .
Activation of RhoA
- Scientific Field: Biochemistry
- Application Summary: U-46619 is also a RhoA agonist . RhoA is a small GTPase protein known to regulate the actin cytoskeleton in the formation of stress fibers.
- Methods of Application: The activation of RhoA by U-46619 is achieved through TXA2 receptor activation .
- Results: U-46619 was found to stimulate the activation of RhoA .
Vasoconstriction in Isolated Cat Arteries
- Scientific Field: Vascular Biology
- Application Summary: The vasoconstricting activities of U-46619 were studied in isolated cat renal, superior mesenteric, and coronary arteries .
- Methods of Application: U-46619 was applied to both perfused and helical strips of the arteries, and the vasoconstricting activities were observed .
- Results: The renal and mesenteric arteries were found to be 4 times more responsive to U-46619 than the coronary arteries .
Platelet Shape Change and Aggregation
- Scientific Field: Hematology
- Application Summary: U-46619 has been used in in vitro experiments to induce shape change, aggregation, secretion, phosphoinositide hydrolysis, and protein phosphorylation in platelets .
- Methods of Application: U-46619 was applied to platelets in a concentration-dependent manner, ranging from 1 nM to 10 µM .
- Results: U-46619 caused platelets shape change and aggregation with EC50s of 0.58 µM and 0.013 µM for aggregation and shape change, respectively .
Activation of p38MAPK and ERK1/2 Signaling Pathways
- Scientific Field: Cell Biology
- Application Summary: U-46619 has been found to improve the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways .
- Methods of Application: The activation of these signaling pathways by U-46619 was achieved through TXA2 receptor activation .
- Results: U-46619 was found to stimulate the activation of both p38MAPK and ERK1/2 signaling pathways .
Increase of Blood Pressure in Rats
- Scientific Field: Pharmacology
- Application Summary: U-46619 has been used in in vivo experiments to increase blood pressure in male spontaneously hypertensive rats (SHR) .
- Methods of Application: U-46619 was administered intravenously at a dosage of 5 µg/kg .
- Results: U-46619 induced a significant increase of mean arterial blood pressure (MABP) after 1 min in male SHR .
Activation of GTPase in Platelets
- Scientific Field: Biochemistry
- Application Summary: U-46619 has been found to activate GTPase concentration-dependently in the membranes derived from platelets .
- Methods of Application: U-46619 was applied to platelets in a concentration-dependent manner, ranging from 3 nM to 10 µM .
- Results: U-46619 was found to stimulate the activation of GTPase in platelets .
Increase of Internal Calcium Concentration
- Scientific Field: Cell Biology
- Application Summary: U-46619 has been found to increase internal calcium concentration ( [Ca 2+ ]i) and activate phosphoinositide (PI) hydrolysis in a concentration-dependent manner .
- Methods of Application: U-46619 was applied to platelets in a concentration-dependent manner, ranging from 10 nM to 10 µM .
- Results: U-46619 was found to stimulate the increase of internal calcium concentration and activate phosphoinositide hydrolysis .
Vasoconstriction in Isolated Cat Arteries
- Scientific Field: Vascular Biology
- Application Summary: The vasoconstricting activities of U-46619 were studied in isolated cat renal, superior mesenteric, and coronary arteries .
- Methods of Application: U-46619 was applied to both perfused and helical strips of the arteries, and the vasoconstricting activities were observed .
- Results: The renal and mesenteric arteries were found to be 4 times more responsive to U-46619 than the coronary arteries .
Propiedades
IUPAC Name |
(Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANGKSBLPMBTJ-BRSNVKEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028475 | |
| Record name | 9,11-Methanoepoxy PGH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Methanoepoxy PGH2 | |
CAS RN |
56985-40-1 | |
| Record name | U 46619 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56985-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,11-Methanoepoxy PGH2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Methanoepoxy PGH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11-Dideoxy-11α,9α-epoxymethanoprostaglandin F2α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



